

Application Notes and Protocols for Orvepitant Maleate Clinical Trials

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Compound of Interest

Compound Name: Orvepitant Maleate

Cat. No.: B609775

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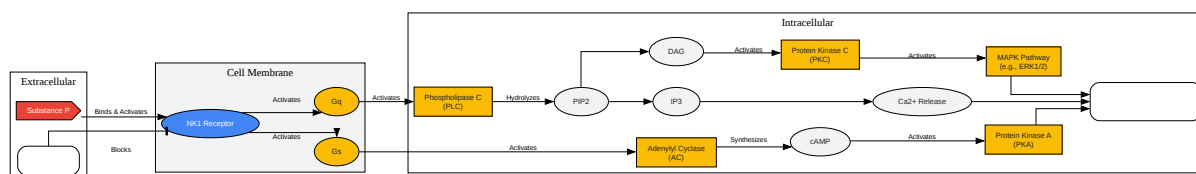
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and methodology for **Orvepitant Maleate**, a neurokinin-1 (NK1) receptor antagonist. The information is compiled from publicly available clinical trial data and scientific publications.

Mechanism of Action and Signaling Pathway

Orvepitant Maleate is a selective antagonist of the neurokinin-1 (NK1) receptor.^[1] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in various physiological processes, including pain, inflammation, and mood regulation.^{[2][3]} By blocking the binding of Substance P to the NK1 receptor, Orvepitant modulates downstream signaling pathways.

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric G proteins.^{[2][4]} Activation of these pathways leads to the generation of second messengers such as inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These messengers, in turn, activate downstream effector proteins, including Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), which regulate cellular responses.



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Diagram 1: NK1 Receptor Signaling Pathway

Clinical Trial Data

Orvepitant Maleate has been investigated in several clinical trials for various indications. The following tables summarize the design and available quantitative data from these studies.

Table 1: Orvepitant Maleate for Major Depressive Disorder (MDD)

Trial Identifier	Study Design	Population	Intervention	Primary Endpoint	Quantitative Results
NCT00880399	Randomized, double-blind, parallel-group, placebo-controlled, fixed-dose	Subjects with moderate to severe Major Depressive Disorder	Orvepitant 30 mg/day, Orvepitant 60 mg/day, Placebo (6-week treatment)	Change from baseline in Hamilton Depression Rating Scale (HAM-D) total score at Week 6	Quantitative results from this study are not publicly available in the provided search results.

Table 2: Orvepitant Maleate for Pruritus in Atopic Dermatitis

Trial Identifier	Study Design	Population	Intervention	Primary Endpoint	Quantitative Results
NCT03464526 (SOOTHE)	Multi-center, double-blind, randomized, parallel-group, placebo-controlled, dose-ranging	Subjects with pruritus associated with atopic dermatitis	Orvepitant 10 mg/day, 20 mg/day, 30 mg/day, Placebo (12-week treatment)	To determine the effectiveness of three doses of orvepitant in the treatment of pruritus associated with atopic dermatitis.	Quantitative results from this study are not publicly available in the provided search results.

Table 3: Orvepitant Maleate for Chronic Cough in Idiopathic Pulmonary Fibrosis (IPF)

Trial Identifier	Study Design	Population	Intervention	Primary Endpoint	Quantitative Results
NCT05185089 (IPF-COMFORT)	Multi-center, double-blind, randomized, placebo-controlled, 2-period cross-over	Patients with chronic cough due to Idiopathic Pulmonary Fibrosis (IPF)	Cohort 1: Orvepitant 30 mg vs. Placebo; Cohort 2: Orvepitant 10 mg vs. Placebo (4-week treatment periods with a 3-week washout)	Evaluate the effect of two doses of orvepitant on cough in patients with IPF.	30 mg Orvepitant: Statistically significant reduction in coughing severity scores compared to placebo (difference of ~1.2 points on an 11-point scale with one analysis method and ~0.6 with another). Participants also reported reduced cough frequency and urge to cough. 10 mg Orvepitant: No significant difference compared to placebo.

Table 4: Orvepitant Maleate for Chronic Refractory Cough

Trial Identifier	Study Design	Population	Intervention	Primary Endpoint	Quantitative Results
VOLCANO-1 (Phase 2 Pilot Study)	Open-label	13 patients with chronic refractory cough	Orvepitant 30 mg once daily for 4 weeks	Change from baseline in daytime cough frequency at Week 4	Daytime Cough Frequency: Mean baseline of 71.4 coughs/hour. At Week 4, a statistically significant reduction of 18.9 coughs/hour (26% reduction, $p < 0.001$) was observed. This effect was seen at Week 1 (27.0 coughs/hour reduction, 38%, $p=0.001$) and was sustained at Week 8 (20.4 coughs/hour reduction, 29%, $p=0.020$). Statistically significant improvement s were also

seen for
severity VAS
and quality of
life.

VOLCANO-2 (Phase 2b)	Randomized, double-blind, placebo- controlled, parallel-group	315 subjects with refractory chronic cough	Orvepitant 10 mg, 20 mg, or 30 mg once daily vs. Placebo for 12 weeks	Awake cough frequency at Week 12	Awake Cough Frequency: Not statistically significant in the full analysis set. Patient- Reported Outcomes (30 mg dose vs. placebo at Week 12):- Leicester Cough Questionnair e (LCQ): Statistically significant improvement (p=0.009).- Cough Severity VAS: Statistically significant improvement (p=0.034).- Urge-to- Cough VAS: Statistically significant
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improvement
($p=0.005$).

Experimental Protocols

Detailed methodologies for key experiments cited in the clinical trials are provided below.

Protocol 1: Administration of the Hamilton Depression Rating Scale (HAM-D)

Objective: To assess the severity of depression in clinical trial participants.

Materials:

- Hamilton Rating Scale for Depression (17-item or 21-item version) questionnaire.
- Quiet and private room for the interview.
- Trained and certified rater.

Procedure:

- The rater conducts a semi-structured interview with the participant, which typically takes 20-30 minutes.
- The rater asks open-ended questions related to the items on the HAM-D scale, covering areas such as depressed mood, guilt, suicide, insomnia, work and activities, anxiety, and somatic symptoms.
- Each of the 17 items is scored on a 3- or 5-point scale. For example, a score of 0 indicates the absence of a symptom, while higher scores indicate increasing severity.
- Specific scoring rules are followed for each item. For instance, for "Depressed Mood," a score of 1 is given if the participant only endorses the mood upon direct questioning, while a score of 2 is given if it is expressed spontaneously.

- The total score is calculated by summing the scores for each of the 17 items, with a possible range of 0-52.
- The severity of depression is categorized based on the total score: 0-7 is considered normal, 8-16 indicates mild depression, 17-23 moderate depression, and scores over 24 indicate severe depression.
- To ensure inter-rater reliability, a second independent rater may also score the interview, and any discrepancies are resolved according to a predefined protocol.

Protocol 2: Administration of the Leicester Cough Questionnaire (LCQ)

Objective: To assess the impact of chronic cough on a patient's quality of life.

Materials:

- Leicester Cough Questionnaire (LCQ).

Procedure:

- The LCQ is a self-administered questionnaire consisting of 19 items.
- The questionnaire is divided into three domains: physical (8 items), psychological (7 items), and social (4 items).
- Patients are asked to rate how their cough has been over the previous two weeks for each item.
- Each item is scored on a 7-point Likert scale, where 1 indicates the greatest impact ("all of the time") and 7 indicates the least impact ("none of the time").
- Items 4 and 15 are reverse-scored (score = 8 - original score).
- The score for each of the three domains is calculated by summing the scores for the items in that domain and dividing by the number of items in that domain. Each domain score ranges from 1 to 7.

- The total LCQ score is the sum of the three domain scores, with a range of 3 (worst quality of life) to 21 (best quality of life).

Protocol 3: 24-Hour Ambulatory Cough Monitoring

Objective: To objectively measure cough frequency over a 24-hour period.

Materials:

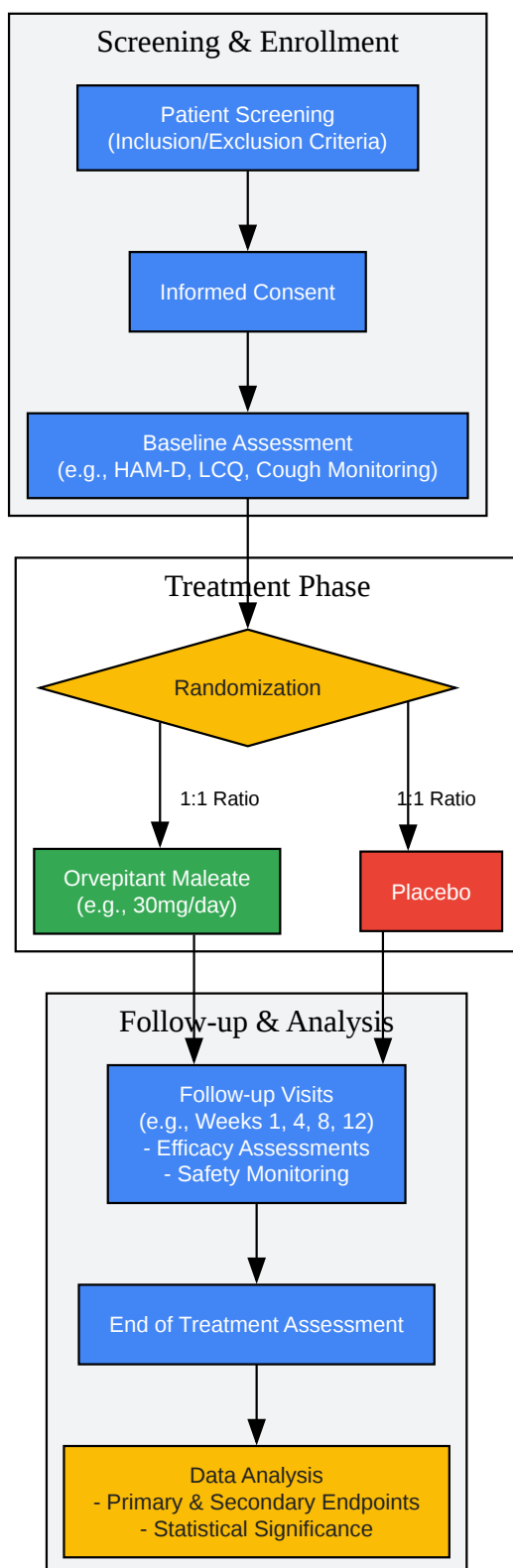
- Ambulatory cough monitor (e.g., Leicester Cough Monitor or VitaloJAK).
- Miniature microphone.
- Recording device.
- Software for automated or semi-automated cough analysis.

Procedure:

- A miniature microphone is attached to the patient's clothing or chest.
- The microphone is connected to a portable recording device that the patient wears for a continuous 24-hour period.
- The device records audio signals throughout the 24-hour period.
- After 24 hours, the recording is downloaded to a computer for analysis.
- Automated Analysis (e.g., Leicester Cough Monitor): The audio recording is processed by a software algorithm that uses statistical models of the time-spectral characteristics of cough sounds to automatically detect and count coughs.
- Semi-Automated Analysis (e.g., VitaloJAK): The 24-hour recording is compressed into a shorter file (e.g., 1.5 hours) that is then manually reviewed by a trained analyst to identify and count cough sounds.
- The results are typically reported as the number of coughs per hour, and can be analyzed for daytime and nighttime periods separately.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial of **Orvepitant Maleate**.



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Diagram 2: Clinical Trial Workflow

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